[(2-Bromo-4-methylphenyl)methyl](butan-2-yl)amine
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Overview
Description
(2-Bromo-4-methylphenyl)methylamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylbenzylamine followed by a substitution reaction with butan-2-ylamine. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-4-methylphenyl)methylamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine atom to a hydrogen atom, forming a methyl-substituted phenylmethylamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydroxide, ammonia, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce methyl-substituted phenylmethylamine .
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with serotonin or dopamine receptors, leading to changes in neurotransmitter levels and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2-Bromo-4-methylphenyl)methylamine include:
- (2-Bromo-4-methylphenyl)methylamine
- 2-Bromo-4-methylpropiophenone
- 2-Bromo-4-methylacetophenone
Uniqueness
(2-Bromo-4-methylphenyl)methylamine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C12H18BrN |
---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C12H18BrN/c1-4-10(3)14-8-11-6-5-9(2)7-12(11)13/h5-7,10,14H,4,8H2,1-3H3 |
InChI Key |
KZVFKSIBEUWFES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
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